4,6-dichloro-N-isopropylpyrimidin-2-amine
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Overview
Description
4,6-Dichloro-N-isopropylpyrimidin-2-amine is a pyrimidine derivative characterized by the presence of chlorine atoms at the 4 and 6 positions and an isopropyl group attached to the nitrogen atom at the 2 position Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-isopropylpyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, which involves the use of Vilsmeier-Haack reagent to introduce the chlorine atoms at the 4 and 6 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-isopropylpyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical conditions for Suzuki-Miyaura cross-coupling.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Biaryl derivatives are the major products formed in these reactions.
Scientific Research Applications
4,6-Dichloro-N-isopropylpyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anti-inflammatory properties.
Biological Research: The compound is used in studies investigating the inhibition of nitric oxide production and other biological pathways.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-isopropylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide by interfering with the activity of nitric oxide synthase enzymes. Additionally, its antiviral activity is attributed to the inhibition of viral replication by preventing the assembly of viral proteins into new virions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Similar in structure but lacks the isopropyl group.
4,6-Dichloro-2-(dimethylamino)pyrimidine: Contains a dimethylamino group instead of an isopropyl group.
Uniqueness
4,6-Dichloro-N-isopropylpyrimidin-2-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and other research areas .
Properties
IUPAC Name |
4,6-dichloro-N-propan-2-ylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3/c1-4(2)10-7-11-5(8)3-6(9)12-7/h3-4H,1-2H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHWROSQEFDOMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC(=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599551 |
Source
|
Record name | 4,6-Dichloro-N-(propan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10397-16-7 |
Source
|
Record name | 4,6-Dichloro-N-(1-methylethyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10397-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-N-(propan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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